Cyclopentanone, 2,4-dimethyl-, cis-

Total Synthesis Diastereoselectivity Diels-Alder Reaction

cis-2,4-Dimethylcyclopentanone (CAS 51548-09-5) is a chiral, stereochemically defined cyclic ketone belonging to the substituted cyclopentanone class. With the IUPAC name (2S,4R)-2,4-dimethylcyclopentan-1-one, it is characterized by a five-membered ring bearing a reactive carbonyl group and two methyl substituents oriented on the same face of the ring.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 51548-09-5
Cat. No. B12697562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanone, 2,4-dimethyl-, cis-
CAS51548-09-5
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)C1)C
InChIInChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1
InChIKeyUKJQTRVEZWBIRE-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2,4-Dimethylcyclopentanone (CAS 51548-09-5): A Stereochemically Defined Cyclopentanone Building Block


cis-2,4-Dimethylcyclopentanone (CAS 51548-09-5) is a chiral, stereochemically defined cyclic ketone belonging to the substituted cyclopentanone class. With the IUPAC name (2S,4R)-2,4-dimethylcyclopentan-1-one, it is characterized by a five-membered ring bearing a reactive carbonyl group and two methyl substituents oriented on the same face of the ring . This specific cis configuration imposes a distinct conformational preference where both methyl groups adopt pseudo-equatorial (diequatorial) positions, a feature that fundamentally distinguishes it from its trans diastereomer and influences its reactivity as a synthetic intermediate [1].

Why Unspecified 2,4-Dimethylcyclopentanone Mixtures Cannot Substitute for the Pure cis Isomer


Substituting a stereochemically undefined mixture of 2,4-dimethylcyclopentanone isomers for the pure cis compound introduces a critical variable that can compromise reaction diastereoselectivity and product purity. The cis and trans isomers exhibit fundamentally different three-dimensional arrangements of their methyl substituents, leading to pronounced differences in conformational behavior, steric environment, and spectroscopic signatures [1]. In practice, reactions employing cis/trans mixtures have been shown to yield products where the stereochemical outcome is dictated by the starting isomer configuration, meaning that an uncontrolled isomer ratio directly translates to an unpredictable product distribution [2].

Quantitative Differentiation Evidence for cis-2,4-Dimethylcyclopentanone vs. Its Closest Analogs


Diastereoselective Diels-Alder Reaction: cis Isomer Directs Exclusive cis-Product Formation

In a direct head-to-head comparison within the same reaction system, the pyrrolidine enamine derived from a cis/trans mixture of 2,4-dimethylcyclopentanone (compound 26) was subjected to a heteroaromatic azadiene Diels-Alder reaction with 3,6-bis(methylthio)-1,2,4,5-tetrazine. The reaction proceeded in a diastereoselective manner to provide, after aromatization, pure 1,2-diazine product (29) exclusively possessing the cis-dimethyl stereochemistry [1]. The trans-dimethyl product was only accessible through a separate, divergent pathway involving deliberate epimerization of a late-stage intermediate [1].

Total Synthesis Diastereoselectivity Diels-Alder Reaction Indole Alkaloids

13C NMR Conformational Evidence: cis Isomer Adopts a Diequatorial Methyl Arrangement

The definitive 13C NMR study by Stothers and Tan (1974) established that cis-2,4-dimethylcyclopentanone strongly favors a half-chair conformation with both methyl groups in pseudo-equatorial (diequatorial) positions. This is evidenced by the close correspondence between the α-methyl carbon chemical shift of the cis isomer and that of 2-methylcyclopentanone (both at approximately 14.3 ppm), which is known to adopt an equatorial orientation. The trans isomer, by contrast, forces one methyl group into a pseudo-axial environment, resulting in distinctly different shielding patterns across the ring carbons [1]. Pronounced shielding differences between cis and trans isomers of dimethylcyclopentanones are a general phenomenon that enables unambiguous stereochemical assignment [1].

Conformational Analysis 13C NMR Spectroscopy Stereochemistry Cyclopentanone

Thermodynamic Stability: cis-1,3-Dimethyl Arrangement Is Energetically Favored Over trans

In the structurally analogous 1,3-dimethylcyclopentane system, which shares the same relative methyl group positioning as 2,4-dimethylcyclopentanone, the cis isomer (both methyl groups pseudo-equatorial) is experimentally more stable than the trans isomer (one methyl pseudo-axial) by approximately 0.53 kcal mol⁻¹ [1]. This energy difference, though derived from the hydrocarbon analog, reflects the fundamental steric penalty associated with placing a methyl group in the pseudo-axial position on a cyclopentane ring, a penalty that is directly relevant to the conformational energetics of cis- vs. trans-2,4-dimethylcyclopentanone.

Computational Chemistry Conformational Energy Stereochemistry Cyclopentane

Unique Spectroscopic Fingerprint Enables Definitive Isomeric Purity Verification by 13C NMR

The 13C NMR spectra of cis- and trans-2,4-dimethylcyclopentanone are sufficiently distinct to permit unambiguous stereochemical assignment and quantitative determination of isomeric purity. Stothers and Tan (1974) demonstrated that the cyclopentanones in this series strongly favor half-chair conformations with maximum puckering at C-3 and C-4, and that shielding differences between cis and trans isomers are pronounced and diagnostic [1]. The cis isomer is characterized by a carbonyl carbon resonance and a distinctive ring carbon shift pattern (C-2 δ 45.6, C-3 δ 40.9, C-4 δ 29.6, C-5 δ 46.1) that differs from the trans isomer, where the pseudo-axial methyl group introduces characteristic deshielding at sterically crowded nuclei in syn-axial arrangements [1]. The trans isomer has a well-documented, distinct spectral database entry with 8 NMR, 3 FTIR, 1 Raman, and 2 MS (GC) spectra available [2].

Quality Control 13C NMR Spectroscopy Isomeric Purity Stereochemical Assignment

Differentiated Physical Properties: Boiling Point and Handling Characteristics vs. Regioisomeric Analogs

The boiling point of 2,4-dimethylcyclopentanone has been reported as 426.2 K (153.1 °C) by Aldrich Chemical Company and 419 K (145.9 °C) by Zelinskii (1895), with the latter carrying an uncertainty of ±5 K assigned by the Thermodynamics Research Center [1]. This differentiates it from the regioisomeric analog 2,2-dimethylcyclopentanone, which has a reported boiling range of 143–145 °C at atmospheric pressure, a density of 0.894 g/mL at 25 °C, and a flash point of 33 °C . While the specific boiling point of the pure cis isomer alone is not independently reported in the open literature separate from the trans isomer, the mixture data provides a procurement-relevant benchmark for distillation-based purification and handling specifications.

Physical Properties Boiling Point Purification Procurement Specifications

Optimal Application Scenarios for cis-2,4-Dimethylcyclopentanone Based on Quantitative Differentiation Evidence


Stereochemically Demanding Total Synthesis of Indole Alkaloids and Related Natural Products

In multi-step total syntheses where a cis-1,3-dimethylcyclopentane motif must be installed with defined relative stereochemistry, pure cis-2,4-dimethylcyclopentanone serves as an essential chiral building block. The Boger group demonstrated that the cis configuration of the starting ketone directly translates to the cis-dimethyl stereochemistry in the indole alkaloid trikentrin A via a diastereoselective Diels-Alder/aromatization sequence [1]. The trans isomer would yield the incorrect product stereochemistry, and an undefined isomer mixture would generate an inseparable mixture of diastereomeric products, necessitating costly chromatographic separation or epimerization steps [1].

Enantioselective Synthesis via Dynamic Kinetic Resolution of 2,4-Dialkylcyclopentanones

2,4-Dialkylcyclopentanones, including 2,4-dimethyl variants, can be synthesized with high stereoselectivity (ee ≥ 91%, dr ≥ 90:10) and high yield (≥89%) via asymmetric conjugate reduction with dynamic kinetic resolution, using catalytic CuCl/NaOt-Bu/(S)-p-tol-BINAP and PMHS as stoichiometric reductant [2]. The ability to access the pure cis isomer with defined absolute stereochemistry enables its use as a chiral pool starting material or a stereochemical probe in mechanistic studies. The diequatorial conformation of the cis isomer, confirmed by 13C NMR [3], provides a predictable steric environment for planning subsequent stereoselective transformations.

Conformational Analysis and Stereochemical Reference Standard Development

The pronounced and well-documented 13C NMR shielding differences between cis- and trans-2,4-dimethylcyclopentanone make the pure cis isomer an ideal reference standard for calibrating NMR-based stereochemical assignment protocols [3]. Its diequatorial conformation, confirmed by the equivalence of its α-methyl chemical shift to that of equatorial 2-methylcyclopentanone, provides a benchmark for computational conformational analysis and force-field validation studies [3]. Quality control laboratories can use the distinct spectroscopic fingerprint of the cis isomer to verify isomeric purity in received materials.

Synthesis of Oxoalkanoic Acid Derivatives for Pharmaceutical Intermediate Applications

2,4-Dimethylcyclopentanone is a documented intermediate in the synthesis of oxoalkanoic acids and their derivatives, which possess immunomodulatory and other biological activities . The defined cis stereochemistry ensures that the relative configuration of the two methyl-bearing carbons is preserved through downstream transformations, a critical requirement when the target oxoalkanoic acid derivative must meet stereochemical specifications for biological activity or regulatory filing.

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